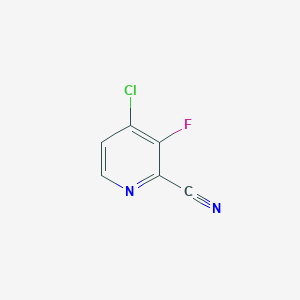

4-Chloro-3-fluoropicolinonitrile

描述

属性

IUPAC Name |

4-chloro-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZPNGVCQEXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274564 | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155847-43-0 | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155847-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-fluoropicolinonitrile involves the reaction of 2-bromo-4-chloro-3-fluoropyridine with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the reaction of 3-fluoro-5-chloro-2-pyridinecarboxamide with trifluoroacetic anhydride and pyridine in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

4-Chloro-3-fluoropicolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds .

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

4-Chloro-3-fluoropicolinonitrile is utilized as a key intermediate in the synthesis of various complex organic molecules. Its structure allows for functionalization that can lead to diverse chemical derivatives.

| Application | Details |

|---|---|

| Synthesis of Heterocycles | Used in the preparation of nitrogen-containing heterocycles, which are crucial in medicinal chemistry. |

| Functional Group Transformations | Acts as a precursor for introducing chloro and fluoro groups into other organic compounds. |

Pharmaceutical Applications

Intermediate in Drug Development

This compound is significant in the pharmaceutical industry, particularly in the development of new therapeutic agents.

| Drug Class | Example Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobials | Potential synthesis of novel antibiotics | Inhibits bacterial growth by targeting specific enzymes. |

| Antiparasitics | Used in the synthesis of antiparasitic drugs like Flubendazole | Disrupts the metabolism of parasites, effectively treating infections. |

Case Study: Synthesis of Antiparasitic Agents

A study demonstrated the effectiveness of using this compound as an intermediate in synthesizing compounds that exhibit strong activity against parasitic infections. The compound's ability to introduce halogen substituents enhances biological activity and selectivity.

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound serves as an important building block for developing pesticides and herbicides.

| Agrochemical Type | Functionality | Target Organisms |

|---|---|---|

| Herbicides | Selective inhibition of plant growth | Weeds and invasive plant species |

| Insecticides | Disruption of insect nervous systems | Various agricultural pests |

Case Study: Herbicide Efficacy

Research has shown that derivatives synthesized from this compound demonstrate improved efficacy against resistant weed species, highlighting its potential role in sustainable agriculture.

Materials Science

Polymer Chemistry

The compound is also explored for its potential applications in materials science, particularly in polymer synthesis.

| Application | Details |

|---|---|

| Synthesis of Polymers | Used to create polymers with enhanced thermal and chemical stability due to the presence of fluorine atoms. |

| Coatings and Composites | Incorporation into coatings that provide resistance to solvents and UV radiation. |

Case Study: Development of Fluorinated Polymers

A study focused on synthesizing fluorinated polymers using this compound as a monomer, resulting in materials with superior properties suitable for industrial applications.

作用机制

The mechanism of action of 4-Chloro-3-fluoropicolinonitrile is not well-documented. its reactivity can be attributed to the presence of the electron-withdrawing chlorine and fluorine atoms, which influence the electronic properties of the pyridine ring. This makes the compound a versatile intermediate in various chemical reactions.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-3-fluoropicolinonitrile can be contextualized by comparing it with analogous halogenated nitriles and pyridine derivatives. Below is a detailed analysis:

Chloro-Fluoro Substituted Pyridines

- 4-Chloro-3-fluoropyridine: This compound shares the same pyridine core and halogen substituents (Cl at 4, F at 3) but lacks the nitrile group. The absence of the -CN group reduces its electron-deficient character, making it less reactive toward nucleophilic aromatic substitution compared to this compound.

Chloro-Substituted Picolinonitriles

- 4-Chloropyridine-2-carbonitrile: This analog contains a chlorine atom at position 4 and a nitrile group at position 2 but lacks the fluorine atom at position 3. Such compounds are frequently employed in Suzuki-Miyaura couplings due to the boronic acid-compatible nitrile group .

Benzene-Ring Analogs

- 4-Chloro-3-fluorophenylacetonitrile: Unlike this compound, this compound features a benzene ring with Cl and F substituents at positions 4 and 3, respectively, and a nitrile group on a side chain. The benzene ring lacks the inherent polarity of pyridine’s nitrogen, resulting in lower solubility in polar solvents. Such derivatives are common in pesticide synthesis .

Other Halogenated Nitriles

- Such differences underscore the tailored use of nitriles versus trifluoromethyl groups in drug design .

Comparative Data Table

Key Research Findings

- Electronic Effects: The combined presence of Cl, F, and -CN in this compound creates a highly electron-deficient aromatic system, favoring reactions such as nucleophilic aromatic substitution or palladium-catalyzed couplings. This contrasts with non-nitrile analogs like 4-Chloro-3-fluoropyridine, which require harsher conditions for similar transformations .

- Solubility and Stability: The nitrile group enhances solubility in aprotic solvents (e.g., DMF or acetonitrile) compared to hydrocarbon-substituted pyridines.

- Synthetic Utility: Derivatives like 4-Chloropyridine-2-carbonitrile are preferred in boronic acid coupling reactions, whereas this compound’s additional fluorine may improve binding affinity in drug candidates targeting enzymes with halogen-binding pockets .

生物活性

4-Chloro-3-fluoropicolinonitrile (C6H2ClFN2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its role as an inhibitor in various enzymatic pathways and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, it has shown inhibitory effects on GAK (cyclin G-associated kinase), which is implicated in processes such as clathrin-mediated endocytosis and viral infections .

Table 1: Inhibition Potency of this compound Against Key Kinases

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it exhibits broad-spectrum antiviral activity against several viruses, including Dengue virus and Hepatitis C virus. The mechanism involves the disruption of viral replication processes through kinase inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving osteosarcoma cell lines, treatment with this compound resulted in a significant reduction in cell proliferation, suggesting its potential as an anticancer agent targeting GAK-dependent pathways .

- Case Study 2 : Another study focused on prostate cancer cells expressing androgen receptor splice variants demonstrated that this compound could inhibit growth effectively, further supporting its role as a therapeutic candidate .

The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cellular signaling pathways. The inhibition of GAK leads to:

- Disruption of clathrin-mediated endocytosis.

- Altered trafficking of proteins involved in oncogenic signaling.

- Impaired viral entry and replication.

Safety and Toxicology

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that it exhibits manageable toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use .

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-3-fluoropicolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-fluoro-substituted picolinonitriles often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, chlorination/fluorination of pyridine precursors using reagents like POCl₃ or Selectfluor® can introduce substituents. Temperature control (e.g., 80–120°C) and solvent polarity (DMF, DMSO) are critical for regioselectivity . Yield optimization may require iterative adjustments to stoichiometry and catalyst loading (e.g., Pd/Cu systems for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to identify substituent positions. For instance, ¹⁹F NMR can distinguish fluorine environments, while HSQC/HMBC 2D-NMR resolves coupling patterns in the pyridine ring. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms nitrile (C≡N) stretches (~2200 cm⁻¹) . Cross-reference with PubChem data for analogous compounds (e.g., 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) to resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Chloro-fluoro aromatics are generally stable but may hydrolyze under prolonged exposure to moisture. Store in anhydrous conditions (desiccators, inert atmosphere) at –20°C. Monitor decomposition via HPLC over time, comparing retention times with fresh samples. For light-sensitive analogs, amber vials and low-temperature storage mitigate degradation .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyridine ring toward SNAr but deactivate it toward electrophilic substitution. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps (e.g., Fukui indices). Experimentally, compare reaction rates with analogs like 4-Chloro-8-fluoroquinoline to assess substituent effects on catalytic coupling (e.g., Suzuki-Miyaura) . Contradictory reactivity data may arise from solvent polarity or competing pathways, necessitating kinetic studies .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated picolinonitriles?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Use standardized protocols (e.g., NIH/3T3 for cytotoxicity) and validate with positive controls. For agricultural applications, compare results across models (e.g., insect vs. fungal assays) . Meta-analysis of PubChem bioactivity data for structurally related compounds (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) can identify trends .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., replacing Cl with Br or F with CF₃). Use high-throughput screening (HTS) to assess bioactivity against targets (e.g., kinase inhibitors). Pair experimental data with molecular docking to map binding interactions. For example, trifluoromethyl groups in 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile enhance hydrophobic binding, a principle applicable to fluorinated derivatives .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent chromatographic purity results in halogenated picolinonitriles?

- Methodological Answer : Contradictions may arise from column selection (C18 vs. HILIC) or mobile phase pH. Validate HPLC methods using spiked samples with known impurities. For co-eluting peaks, employ LC-MS/MS or orthogonal techniques like capillary electrophoresis . Reference purity standards from authoritative databases (e.g., NIST) for calibration .

Q. What computational tools predict the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations can model hydrolysis pathways, while QSAR models predict toxicity endpoints. Cross-validate with experimental data from analogs (e.g., 4-Chloro-3-methylphenol) to refine predictions .

Safety & Compliance

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: Use PPE (nitrile gloves, goggles) and work in fume hoods. Monitor airborne exposure with OSHA-approved methods. For waste disposal, neutralize nitriles with alkaline hydrolysis (NaOH/EtOH) before incineration. Reference safety data from structurally similar compounds (e.g., 4-Chloro-8-fluoroquinoline) for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。